molecular formula C46H72N4O5 B7852637 5-cholesten-3-ol 12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)aMino]dodecanoate

5-cholesten-3-ol 12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)aMino]dodecanoate

Cat. No.: B7852637
M. Wt: 761.1 g/mol
InChI Key: QSUPZRQKEVEMCS-KLHFYLHASA-N
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Description

Methyl 3-chloro-6-methoxybenzoylformate is a methyl ester derivative featuring a benzoylformate backbone substituted with chlorine and methoxy groups at the 3- and 6-positions, respectively. Structurally, it belongs to the class of aromatic chloroformate esters, which are intermediates in organic synthesis for pharmaceuticals, agrochemicals, and specialty chemicals .

The compound’s reactivity is influenced by the electron-withdrawing chlorine atom and the electron-donating methoxy group, which modulate its stability and interaction with nucleophiles. Its ester group (-COOCH₃) also contributes to hydrolysis susceptibility under acidic or basic conditions, similar to other methyl esters .

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 13-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tridecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H72N4O5/c1-32(2)17-16-18-33(3)37-22-23-38-36-21-20-34-31-35(26-28-45(34,4)39(36)27-29-46(37,38)5)54-42(51)19-14-12-10-8-6-7-9-11-13-15-30-47-40-24-25-41(50(52)53)44-43(40)48-55-49-44/h20,24-25,32-33,35-39,47H,6-19,21-23,26-31H2,1-5H3/t33-,35+,36+,37-,38+,39+,45+,46-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUPZRQKEVEMCS-KLHFYLHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCCCCCCCCNC5=CC=C(C6=NON=C56)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCCCCCCCCNC5=CC=C(C6=NON=C56)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H72N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

761.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cholesten-3-ol 12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoate involves multiple steps:

    Starting Material: The synthesis begins with cholesterol, which is chemically modified to introduce a dodecanoate chain.

    NBD Group Introduction: The nitrobenzoxadiazole group is then attached to the dodecanoate chain through an amide bond formation. This step typically involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the reaction.

    Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used in reactors designed for bulk chemical synthesis.

    Automated Purification: Industrial-scale chromatography and crystallization techniques are employed to purify the compound.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-cholesten-3-ol 12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the nitro group, potentially converting it to an amino group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amino derivatives.

Scientific Research Applications

5-cholesten-3-ol 12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoate has a wide range of scientific research applications:

    Chemistry: Used as a fluorescent probe to study lipid interactions and membrane dynamics.

    Biology: Employed in cell imaging to visualize membrane structures and track lipid movement within cells.

    Medicine: Investigated for its potential in drug delivery systems and diagnostic imaging.

    Industry: Utilized in the development of biosensors and other analytical tools.

Mechanism of Action

The compound exerts its effects through its integration into lipid membranes. The NBD group fluoresces when exposed to specific wavelengths of light, allowing researchers to track the compound’s location and movement within biological systems. The molecular targets include lipid bilayers and membrane proteins, and the pathways involved are related to membrane dynamics and lipid-protein interactions.

Comparison with Similar Compounds

Ethyl 3-chloro-6-ethoxybenzoylformate

This analog replaces the methyl ester and methoxy groups in Methyl 3-chloro-6-methoxybenzoylformate with ethyl counterparts. Key differences include:

  • Ester Group : The ethyl ester (-COOCH₂CH₃) increases molecular weight and may reduce volatility compared to the methyl ester.
  • Applications : Ethyl esters are often preferred in prolonged-release formulations due to slower degradation rates .

Methyl Chloroformate (C₂H₃ClO₂)

A simpler chloroformate ester, Methyl Chloroformate shares the reactive -OCOCl group but lacks aromatic substitution. Critical distinctions:

  • Reactivity : Methyl Chloroformate reacts violently with water, producing toxic HCl gas, whereas the aromatic substitution in Methyl 3-chloro-6-methoxybenzoylformate may stabilize the molecule, reducing hydrolysis rates .
  • Hazards : Methyl Chloroformate is highly corrosive and requires stringent handling protocols (e.g., local exhaust ventilation, protective clothing) . In contrast, the aromatic derivative’s hazards are likely milder but still necessitate caution due to chlorine content.

Methyl Formate (C₂H₄O₂)

A non-chlorinated methyl ester, Methyl Formate contrasts sharply:

  • Reactivity : Lacks chlorine, reducing toxicity but retaining flammability. It reacts with strong acids/bases and oxidizers, similar to Methyl 3-chloro-6-methoxybenzoylformate .
  • Volatility : Higher volatility due to smaller molecular size, making it suitable as a solvent or refrigerant.

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